molecular formula C14H8Cl3N3O B15059786 5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one

5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B15059786
M. Wt: 340.6 g/mol
InChI Key: GZYCMKOFTONLMX-UHFFFAOYSA-N
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Description

5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with phenylhydrazine, followed by cyclization with triethyl orthoformate. The reaction conditions often require the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines. Substitution reactions can result in various functionalized triazoles.

Scientific Research Applications

5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-1,2,4-triazol-3(2H)-one: Lacks the trichlorophenyl group, which may affect its biological activity and chemical properties.

    2-(2,4,6-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the phenyl group, which can influence its reactivity and applications.

Uniqueness

The presence of both phenyl and trichlorophenyl groups in 5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one makes it unique. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H8Cl3N3O

Molecular Weight

340.6 g/mol

IUPAC Name

5-phenyl-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C14H8Cl3N3O/c15-9-6-10(16)12(11(17)7-9)20-14(21)18-13(19-20)8-4-2-1-3-5-8/h1-7H,(H,18,19,21)

InChI Key

GZYCMKOFTONLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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